

Spectroscopic Profile of 2-Hydroxy-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2-METHYL-2-PENTANOL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-2-methylpentane (also known as **2-methyl-2-pentanol**), a tertiary alcohol with the chemical formula $C_6H_{14}O$. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxy-2-methylpentane, providing a quantitative basis for structural elucidation and characterization.

1H NMR Spectroscopic Data

Solvent: Chloroform-d ($CDCl_3$) Standard: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.45	Multiplet	2H	-CH ₂ - (C4)
~1.19	Singlet	6H	2 x -CH ₃ (C1 and C2-methyl)
~1.15	Singlet (broad)	1H	-OH
~0.92	Triplet	3H	-CH ₃ (C5)
~1.38	Multiplet	2H	-CH ₂ - (C3)

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Carbon Atom
~70.9	C2
~45.9	C3
~29.1	C1 & C2-methyl
~17.3	C4
~14.7	C5

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2960	Strong	C-H stretch (alkane)
~1370	Medium	C-H bend
~1150	Strong	C-O stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
73	100	$[M - C_2H_5]^+$ (Base Peak)
59	40	$[M - C_3H_7]^+$
43	35	$[C_3H_7]^+$
87	20	$[M - CH_3]^+$
102	<5	$[M]^+$ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for the structural elucidation of 2-hydroxy-2-methylpentane.

Materials:

- 2-hydroxy-2-methylpentane sample
- Deuterated chloroform ($CDCl_3$)
- Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pasteur pipette
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of 2-hydroxy-2-methylpentane in 0.6-0.7 mL of CDCl_3 in a small vial. Add a small drop of TMS as an internal standard.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ^1H NMR spectrum due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-hydroxy-2-methylpentane.

Materials:

- 2-hydroxy-2-methylpentane sample
- Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory).
- Dropper

Procedure (using Salt Plates):

- **Sample Preparation:** Place a single drop of 2-hydroxy-2-methylpentane onto a clean, dry salt plate.
- **Assembly:** Place a second salt plate on top of the first, spreading the liquid into a thin film.
- **Background Spectrum:** Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum.
- **Sample Spectrum:** Place the salt plate assembly into the sample holder in the spectrometer.
- **Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-hydroxy-2-methylpentane.

Materials:

- 2-hydroxy-2-methylpentane sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Microsyringe

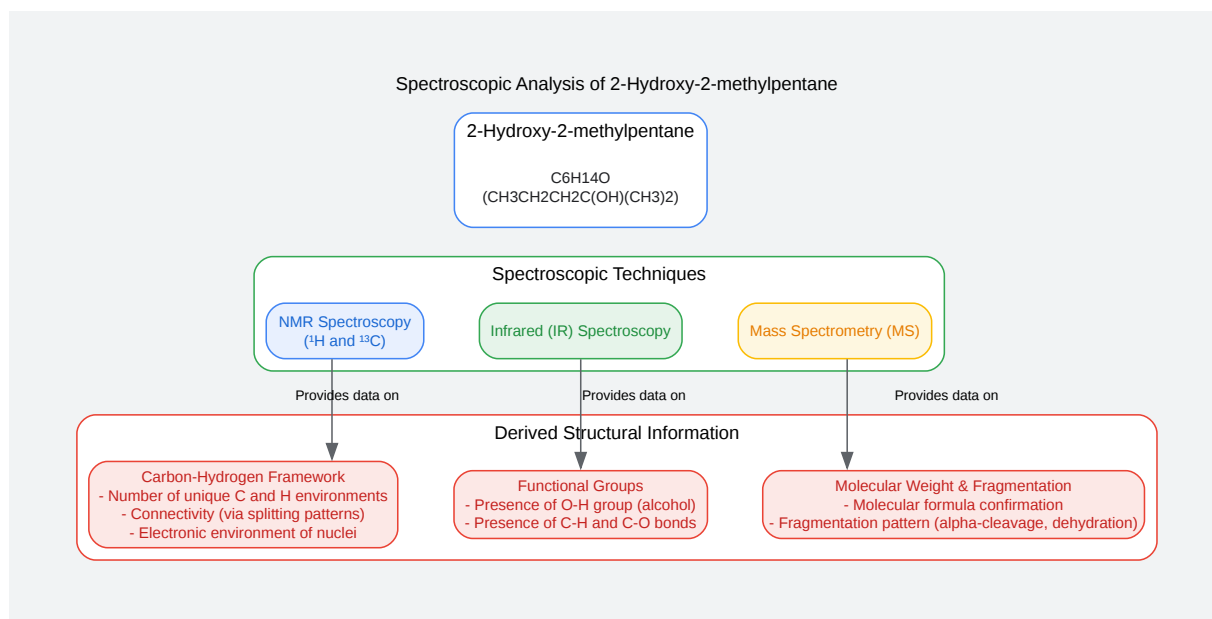
Procedure:

- **Sample Introduction:** Introduce a small amount of the 2-hydroxy-2-methylpentane sample into the GC-MS system via direct injection or through a GC column for separation if it is part of a mixture.

- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of tertiary alcohols is often characterized by the loss of alkyl groups (α -cleavage) and dehydration.

Visualizations

The following diagram illustrates the relationship between the applied spectroscopic techniques and the structural information they provide for 2-hydroxy-2-methylpentane.



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Caption: Relationship between spectroscopic methods and structural information.

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